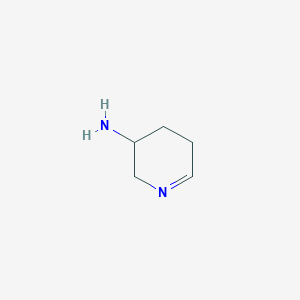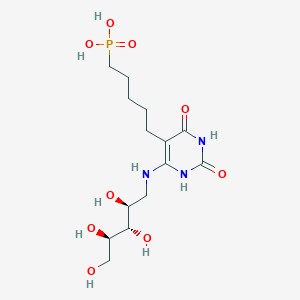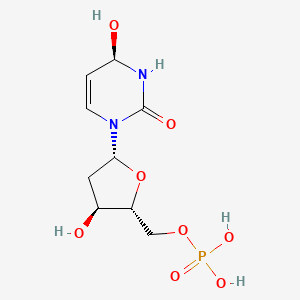
3,4-Dihydro-2'-deoxyuridine-5'-monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3,4-Dihydro-2’-deoxyuridine-5’-monophosphate typically involves the phosphorylation of 3,4-Dihydro-2’-deoxyuridine. This process can be achieved through various chemical routes, including the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride under controlled conditions . Industrial production methods often involve enzymatic synthesis using specific enzymes that catalyze the phosphorylation reaction .
Chemical Reactions Analysis
3,4-Dihydro-2’-deoxyuridine-5’-monophosphate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form uridine derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia.
Scientific Research Applications
3,4-Dihydro-2’-deoxyuridine-5’-monophosphate has several scientific research applications:
Chemistry: It is used as a reference substrate in studies of nucleotide analogues.
Biology: It plays a role in the study of DNA synthesis and repair mechanisms.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: It is utilized in the production of nucleotide-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2’-deoxyuridine-5’-monophosphate involves its incorporation into DNA during replication. It acts as a substrate for enzymes involved in DNA synthesis, such as thymidylate synthase. This incorporation can lead to the inhibition of DNA synthesis and repair, making it useful in antiviral and anticancer therapies .
Comparison with Similar Compounds
Similar compounds to 3,4-Dihydro-2’-deoxyuridine-5’-monophosphate include:
2’-Deoxyuridine-5’-monophosphate: This compound is also a pyrimidine nucleotide but lacks the dihydro modification.
Uridine-5’-monophosphate: This compound is a ribonucleotide rather than a deoxyribonucleotide.
Thymidine-5’-monophosphate: This compound is a thymine nucleotide and is used in DNA synthesis. The uniqueness of 3,4-Dihydro-2’-deoxyuridine-5’-monophosphate lies in its dihydro modification, which affects its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H15N2O8P |
|---|---|
Molecular Weight |
310.20 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-[(6R)-6-hydroxy-2-oxo-1,6-dihydropyrimidin-3-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H15N2O8P/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17/h1-2,5-8,12-13H,3-4H2,(H,10,14)(H2,15,16,17)/t5-,6+,7+,8+/m0/s1 |
InChI Key |
ILSIYJVILUIVPM-LXGUWJNJSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C[C@H](NC2=O)O)COP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(NC2=O)O)COP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


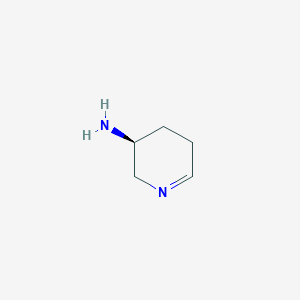
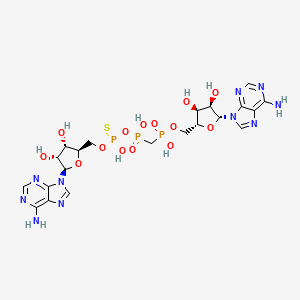
![[(2S)-1-[[(1R,2R,18R,19R,22R,25S,28R,40R)-22-(2-amino-2-oxoethyl)-2-[(2R,4R,5S,6R)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2R,3S,4R,5R,6S)-3-[(2R,4S,5R,6S)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-40-carboxy-5,15-dichloro-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaen-19-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylazanium](/img/structure/B10776582.png)
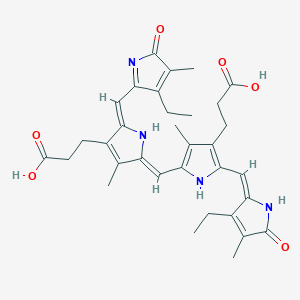
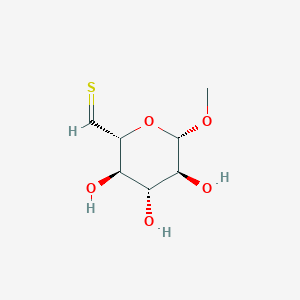
![N-[N'-Benzyloxycarbonyl-phenylalaninyl]-3-amino-5-phenyl-pentane-1-sulfonic acid phenyl ester](/img/structure/B10776593.png)
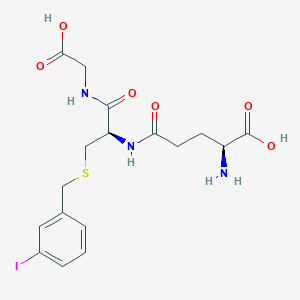
![N-(4-{2-[(6s)-2-Amino-4-Oxo-1,4,5,6,7,8-Hexahydropyrido[2,3-D]pyrimidin-6-Yl]ethyl}benzoyl)-L-Glutamic Acid](/img/structure/B10776606.png)
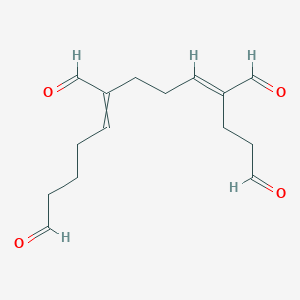
![{4-[(2S,4E)-2-(1,3-Benzothiazol-2-YL)-2-(1H-1,2,3-benzotriazol-1-YL)-5-phenylpent-4-enyl]phenyl}(difluoro)methylphosphonic acid](/img/structure/B10776622.png)
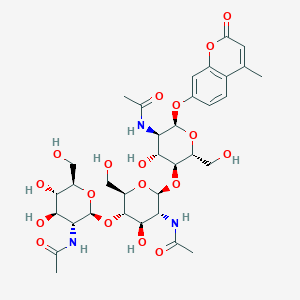
![[3-(4-{3-[3-Nitro-5-(galactopyranosyloxy)-benzoylamino]-propyl}-piperazin-1-YL)-propylamino]-2-(3-{4-[3-(3-nitro-5-[galactopyranosyloxy]-benzoylamino)-propyl]-piperazin-1-YL}-propyl-amino)-3,4-dioxo-cyclobutene](/img/structure/B10776627.png)
